3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile typically involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a suitable nitrile precursor. One common method involves the use of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine as the starting material, which is reacted with an aldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, solvent, and catalyst selection, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The pathways involved include the RAS-MEK-ERK and PI3K-Akt signaling pathways, which are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are also studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives have been shown to have potent activities against FGFRs and are used in similar research applications.
Uniqueness
3-{1h-Pyrrolo[2,3-b]pyridin-3-yl}propanenitrile is unique due to its specific structure, which allows it to effectively inhibit FGFRs with high potency. This makes it a valuable compound in the development of targeted cancer therapies .
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanenitrile |
InChI |
InChI=1S/C10H9N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3H2,(H,12,13) |
InChI Key |
OHLXKMMBMYLWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2CCC#N)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.